![molecular formula C8H5BrN2O2 B2928109 3-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid CAS No. 1638767-41-5](/img/structure/B2928109.png)

3-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

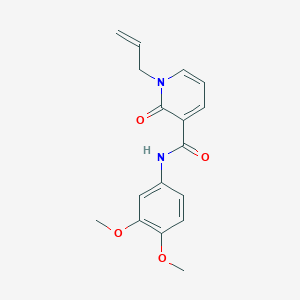

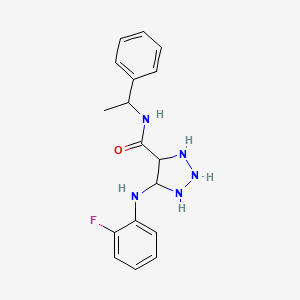

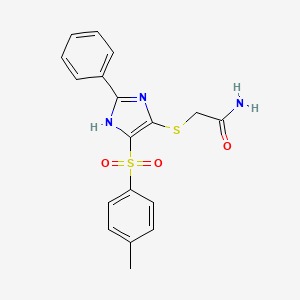

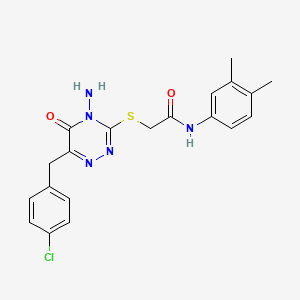

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including 3-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid, has been reported in scientific literature . These compounds have been found to exhibit potent activities against FGFR1, 2, and 3 .Molecular Structure Analysis

The molecular structure of 3-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid is characterized by the presence of a pyrrolo[2,3-b]pyridine core, which is a bicyclic system containing a five-membered ring fused with a six-membered ring .Chemical Reactions Analysis

The chemical reactions involving 3-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid are primarily related to its inhibitory activity against various enzymes and receptors .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid are characterized by its molecular weight and its chemical formula. The molecular weight of this compound is 241.04 g/mol .Wissenschaftliche Forschungsanwendungen

3-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid: is a chemical compound that belongs to the class of pyrrolopyridine derivatives. These compounds have been studied for various biological activities and potential applications in scientific research. Below are six to eight unique applications, each detailed in its own section:

Anticancer Research

Pyrrolopyridine derivatives have shown potential as inhibitors of certain cancer cell lines. The synthesis and biological evaluation of these compounds as potent FGFR inhibitors indicate their role in reducing the migration and invasion abilities of cancer cells .

Antidiabetic Agents

These derivatives have been found to reduce blood glucose levels, suggesting their application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as type 1 diabetes and diabetes as a consequence of obesity .

Antimycobacterial Activity

The pyrrolopyridine scaffold has been associated with moderate antibacterial effects, including activity against mycobacteria, which suggests its use in developing new antimycobacterial agents .

Antiviral Research

Novel antiviral pyrrolopyridine derivatives have been developed with low toxicity and high selectivity, indicating their potential application in antiviral therapies .

Neurological Disorders

Studies have shown that pyrrolopyridines can be used to treat diseases of the nervous system due to their biological activity on certain neurological pathways .

Immune System Modulation

These compounds may also have applications in modulating the immune system, which could be beneficial for treating various immune-related diseases .

Cardiovascular Diseases

Due to their ability to reduce blood glucose levels, pyrrolopyridine derivatives may also find application in treating cardiovascular diseases associated with hyperlipidemia and hypertension .

Drug Design and Discovery

Computational methods have been used on pyrrolopyridine derivatives to design new inhibitors for various targets, such as JAK1 inhibitors, indicating their role in drug discovery processes .

Each application mentioned above represents a unique field where 3-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid could potentially be applied or serve as a starting point for further research and development.

Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives Pharmaceuticals | Free Full-Text | An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives Novel antiviral pyrrolopyridine derivatives Fused Pyridine Derivatives: Synthesis and Biological Activities Computer aided designing of novel pyrrolopyridine derivatives

Wirkmechanismus

Mode of Action

It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects. The bromine atom may also participate in halogen bonding with target proteins. These interactions can induce conformational changes in the target proteins, affecting their function .

Biochemical Pathways

The specific biochemical pathways affected by 3-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid are currently unknown . Given the structural similarity of this compound to other pyrrolopyridine derivatives, it may affect pathways involving kinases or other signaling proteins .

Pharmacokinetics

The compound’s bioavailability would be influenced by factors such as its solubility, stability, and permeability across biological membranes. The presence of the carboxylic acid group may enhance solubility in aqueous environments, while the bromine atom may affect the compound’s distribution and metabolism .

Result of Action

Depending on its targets and mode of action, the compound could potentially influence cell signaling, gene expression, or other cellular processes .

Action Environment

The action, efficacy, and stability of 3-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid can be influenced by various environmental factors . These include the pH and composition of the biological medium, the presence of other biomolecules, and the temperature. For instance, the compound is recommended to be stored under inert gas at room temperature, suggesting that it may be sensitive to oxidation .

Eigenschaften

IUPAC Name |

3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-5-3-10-7-4(5)1-2-6(11-7)8(12)13/h1-3H,(H,10,11)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXWBPGDEZHOYPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C(=CN2)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(3-Phenylpyrazolidin-4-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2928026.png)

![(E)-3-(but-2-en-1-yl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2928030.png)

![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-(2,5-dioxopyrrolidin-1-yl)acetate](/img/structure/B2928032.png)

![1-(3-fluorophenyl)-3-(4-methylphenyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2928033.png)

![2-Chloro-N-[4,4-dimethyl-1-(1H-1,2,4-triazol-5-yl)pentyl]acetamide](/img/structure/B2928036.png)

![2,2,2-trifluoro-1-{7-iodo-1H,2H,3H-pyrazolo[1,5-a]imidazol-1-yl}ethan-1-one](/img/structure/B2928046.png)

![3-(5-bromo-2-methoxyphenyl)-5-methyl-9-(3-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2928049.png)